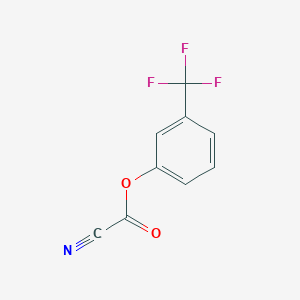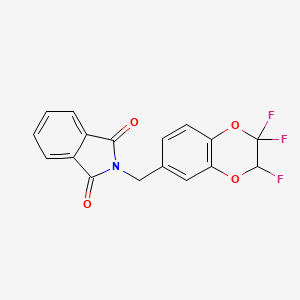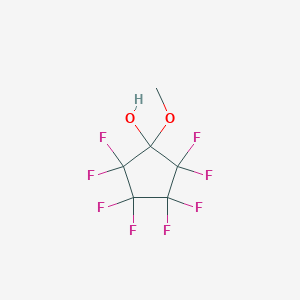
N-Methyl-2,7-bis(trifluoromethyl)acridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2,7-bis(trifluoromethyl)acridone (NM2TMA) is a small molecule that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. NM2TMA has been found to possess unique properties that make it a promising candidate for use in a variety of scientific research applications. In
Wissenschaftliche Forschungsanwendungen
N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential applications in a variety of scientific fields. It has been found to possess unique properties that make it a promising candidate for use in a variety of scientific research applications. For example, N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential use in imaging, drug delivery, and cancer therapy. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential use in the development of new materials for use in photovoltaics and optoelectronics.
Wirkmechanismus
N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to interact with a variety of biological molecules, including proteins and DNA. The exact mechanism of action of N-Methyl-2,7-bis(trifluoromethyl)acridone is still not fully understood, but it is believed to involve the binding of N-Methyl-2,7-bis(trifluoromethyl)acridone to specific sites on proteins and DNA. This binding is believed to lead to changes in the structure and function of the proteins and DNA.
Biochemical and Physiological Effects
N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess a variety of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess antioxidant, neuroprotective, and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and is stable under a variety of conditions. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone is water soluble and has a low toxicity profile, making it safe to use in lab experiments. However, there are also some limitations to using N-Methyl-2,7-bis(trifluoromethyl)acridone in lab experiments. For example, its small size makes it difficult to detect and quantify in solution. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has a relatively short half-life, meaning that it is not suitable for long-term experiments.
Zukünftige Richtungen
N-Methyl-2,7-bis(trifluoromethyl)acridone is an exciting new compound with potential applications in a variety of scientific fields. As such, there are a number of potential future directions for N-Methyl-2,7-bis(trifluoromethyl)acridone research. For example, further research could be conducted to better understand its mechanism of action and to explore potential new applications. In addition, further research could be conducted to develop new synthesis methods and to explore the potential of N-Methyl-2,7-bis(trifluoromethyl)acridone for use in drug delivery and cancer therapy. Finally, further research could be conducted to explore the potential of N-Methyl-2,7-bis(trifluoromethyl)acridone for use in the development of new materials for use in photovoltaics and optoelectronics.
Synthesemethoden
N-Methyl-2,7-bis(trifluoromethyl)acridone can be synthesized from commercially available starting materials using a two-step synthesis method. The first step involves the reaction of trifluoromethanesulfonic acid with 2,7-dichloroacridone to form the intermediate compound 2,7-dichloro-N-methylacridone. This intermediate compound can then be reacted with trifluoromethylmagnesium bromide to yield N-Methyl-2,7-bis(trifluoromethyl)acridone.
Eigenschaften
IUPAC Name |
10-methyl-2,7-bis(trifluoromethyl)acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6NO/c1-23-12-4-2-8(15(17,18)19)6-10(12)14(24)11-7-9(16(20,21)22)3-5-13(11)23/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPRSGGZGEFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=C1C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2,7-bis(trifluoromethyl)acridone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)


![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)








![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)